

# Zorifertinib EGFR exon 19 deletion L858R mutation inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Zorifertinib

CAS No.: 1626387-80-1

Cat. No.: S547918

[Get Quote](#)

## Biochemical and Cellular IC50 Data of Zorifertinib

The table below summarizes the key quantitative inhibitory data for **Zorifertinib** against different forms of the EGFR kinase.

Target / Cell Line	Assay Type	IC50 Value	Description / Context
EGFR (L858R) [1] [2]	Cell-free biochemical assay	0.2 nM [1] [2]	At Km ATP concentrations [2]
EGFR (exon 19Del) [1] [2]	Cell-free biochemical assay	0.2 nM [1] [2]	At Km ATP concentrations [2]
EGFR (WT) [1] [2]	Cell-free biochemical assay	0.3 nM [1] [2]	At Km ATP concentrations [2]
H3255 cells (L858R) [1]	Cellular proliferation	7 nM [1]	72-hour incubation by MTS assay [1]
PC-9 cells (exon 19Del) [1]	Cellular proliferation	7.7 nM [1]	72-hour incubation by MTS assay [1]

Target / Cell Line	Assay Type	IC50 Value	Description / Context
PC-9 cells (exon 19Del) [1]	Cellular phosphorylation	7.4 nM [1]	Inhibition of mutant EGFR phosphorylation [1]

## Detailed Experimental Protocols

To ensure experimental reproducibility, here are the detailed methodologies for key assays from the search results.

### Kinase Assay for IC50 Determination (Cell-free)

This protocol assesses the direct inhibition of EGFR enzymes [1].

- **Principle:** Homogeneous Time-Resolved Fluorescence (HTRF) [1].
- **Enzyme Concentrations:**
  - EGFR wild type: 0.1 nM
  - EGFR L858R: 0.03 nM
  - EGFR Exon19Del: 0.026 nM [1]
- **ATP Concentrations:** Used at the Km values for each enzyme (0.8  $\mu$ M for WT, 4  $\mu$ M for L858R, 25  $\mu$ M for Exon19Del) [1].
- **Procedure:**
  - Incubate ATP and a biotinylated peptide substrate with serially diluted **Zorifertinib** in a 384-well plate [1].
  - Start the reaction by adding the EGFR kinase [1].
  - After 30 minutes, stop the reaction with a detection reagent containing Streptavidin-XL665 and an Europium cryptate-labeled antibody [1].
  - Measure fluorescence at 615 nm and 665 nm after one hour. The signal ratio (665 nm/615 nm) is proportional to kinase activity [1].
- **Data Analysis:** The IC50 value is calculated using a four-parameter logistic fit [1].

### Cell Proliferation Assay (Cellular)

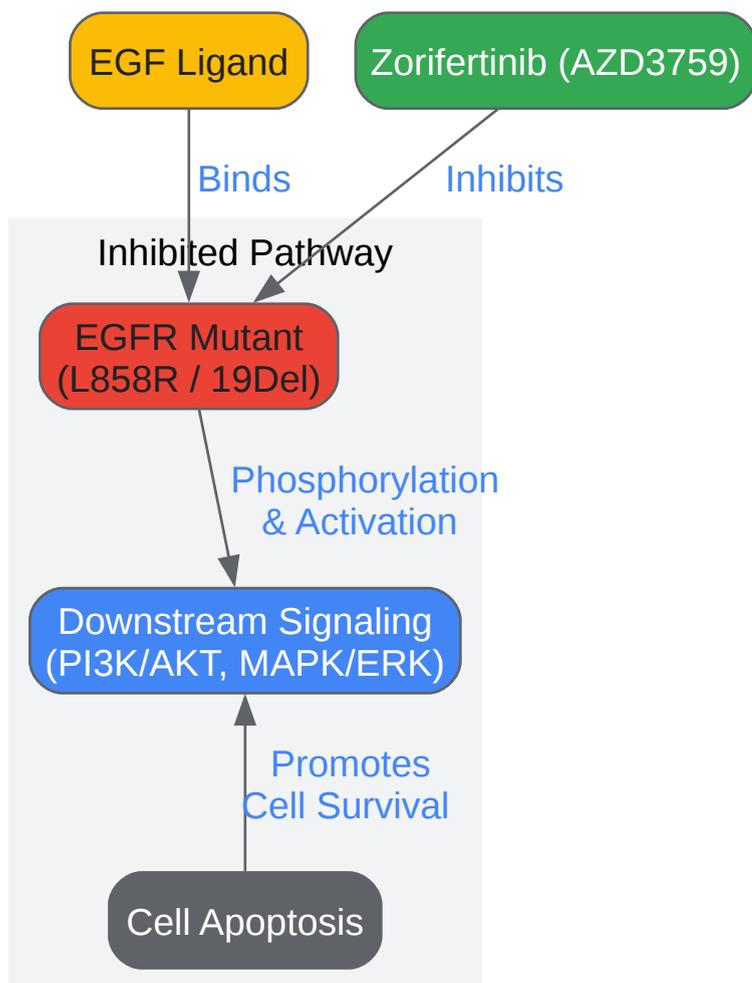
This protocol measures the inhibition of cell growth in mutant-derived cell lines [1].

- **Cell Lines:** PC-9 (exon 19Del), H3255 (L858R), H838 (wild-type) [1].
- **Procedure:**
  - Seed cells in 96-well plates and incubate overnight [1].
  - Expose cells to a concentration range of **Zorifertinib** (e.g., 0.0003  $\mu\text{M}$  to 30  $\mu\text{M}$ ) for 72 hours [1].
  - Measure cell proliferation using a reagent like MTS or MTT, following the manufacturer's protocol [1].
  - Record absorbance with a plate reader [1].
- **Data Analysis:** Determine the GI50 (concentration for 50% growth inhibition) from the absorbance readings [1].

## Mechanism of Action and Signaling Pathway

**Zorifertinib** is an ATP-competitive Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI). It binds to the intracellular kinase domain of EGFR, blocking the ATP-binding site and inhibiting its enzymatic activity. This inhibition prevents the auto-phosphorylation of EGFR and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as MAPK/ERK and PI3K/Akt, leading to cancer cell apoptosis [3].

The following diagram illustrates the signaling pathway and mechanism of **Zorifertinib** action.



[Click to download full resolution via product page](#)

**Zorifertinib** inhibits mutant EGFR signaling, inducing apoptosis.

## Clinical Significance and CNS Penetration

The potent biochemical and cellular inhibition by **Zorifertinib** translates directly into its primary clinical application. Its key differentiator is its high blood-brain barrier (BBB) penetration, as it is designed as a non-efflux substrate [4].

- **Approved Indication:** First-line treatment for adult patients with locally advanced or metastatic EGFR-mutant (exon 19 deletion or L858R) NSCLC with central nervous system (CNS) metastases [4].

- **Clinical Evidence:** The phase 3 EVEREST trial demonstrated that **Zorifertinib** significantly improved systemic and intracranial progression-free survival (PFS) compared to first-generation EGFR-TKIs (gefitinib/erlotinib) [5] [6].
  - **Median PFS:** 9.6 months vs. 6.9 months (Control) [5] [6].
  - **Intracranial PFS:** Hazard Ratio (HR) of 0.467, indicating a more than 50% reduction in the risk of intracranial progression or death [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Zorifertinib (AZD3759) | EGFR inhibitor | Mechanism [selleckchem.com]
2. Zorifertinib (AZD3759) | EGFR Inhibitor [medchemexpress.com]
3. What is Zorifertinib used for? [synapse.patsnap.com]
4. Zorifertinib Receives NMPA Approval for EGFR+ NSCLC ... [onclive.com]
5. First-line zorifertinib for EGFR-mutant non-small cell lung ... [sciencedirect.com]
6. First-line zorifertinib for EGFR-mutant non-small cell lung ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Zorifertinib EGFR exon 19 deletion L858R mutation inhibition IC50]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b547918#zorifertinib-egfr-exon-19-deletion-l858r-mutation-inhibition-ic50>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)